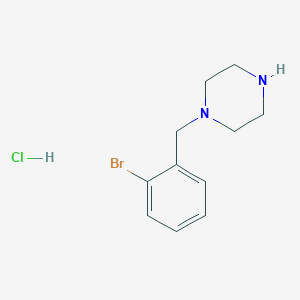
1-(2-Bromobenzyl)piperazine hydrochloride
Overview
Description
“1-(2-Bromobenzyl)piperazine hydrochloride” is a chemical compound with the molecular formula C11H16BrClN2 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported by Chamakuri et al. involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 nitrogen atoms . The average molecular weight is 291.61 g/mol.
Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between diamine and the in situ generated sulfonium salt .
Scientific Research Applications
Synthesis and Biological Activity
Antiplatelet Aggregation Activity : Novel carbamoylpyridine and carbamoylpiperidine analogues, including compounds structurally related to "1-(2-Bromobenzyl)piperazine hydrochloride," have been synthesized and evaluated for their antiplatelet aggregation activity. These compounds, particularly those with bromobenzyl and piperazine components, have shown significant activity, underscoring their potential therapeutic applications in cardiovascular diseases (Youssef et al., 2011).
Pharmacological Evaluation : A derivative of "this compound" was synthesized and assessed for biological activity, revealing potential as a pharmacological agent. The study highlights the compound's structure-activity relationship and its implications for drug design (Chen et al., 2021).
Antimicrobial Agents : Research into 1,4-disubstituted piperazines, related to "this compound," has demonstrated these compounds' potential as antimicrobial agents. The study focused on their synthesis, structural characterization, and preliminary antimicrobial assessment, presenting a promising avenue for developing new treatments against resistant bacterial strains (Shroff et al., 2022).
Chemical Synthesis and Characterization
Synthesis Techniques : The paper discusses various synthetic methodologies for producing compounds similar to "this compound," emphasizing the importance of efficient synthesis routes for pharmaceutical intermediates and their impact on drug development processes (Li Ning-wei, 2006).
Structural Analysis : Studies on the synthesis and characterization of piperazine derivatives, including hydrochloride salts, provide insights into their chemical properties and potential applications in developing dual antihypertensive agents. These investigations into the protonation behavior of nitrogen atoms in the piperazine ring contribute to a deeper understanding of their biological activity and pharmacological potential (Marvanová et al., 2016).
Mechanism of Action
While the specific mechanism of action for “1-(2-Bromobenzyl)piperazine hydrochloride” is not mentioned in the sources, piperazine, a related compound, is known to be a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTFRWGJCVPPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1379215.png)
![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)
![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)
![2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride](/img/structure/B1379218.png)
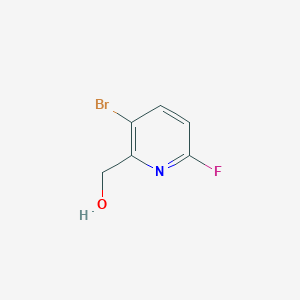
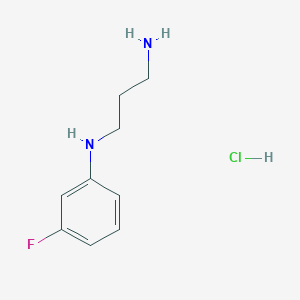

![8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1379226.png)
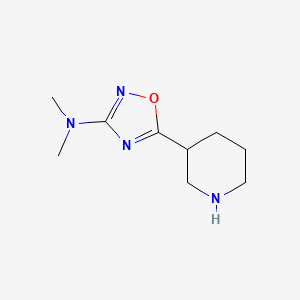
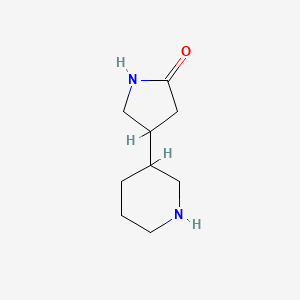
![tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate](/img/structure/B1379229.png)

![Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B1379233.png)
![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride](/img/structure/B1379234.png)
